molecular formula C12H11N5O2 B2800873 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354704-42-9

1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2800873
CAS No.: 1354704-42-9
M. Wt: 257.253
InChI Key: HBVMVCCMJKNQEJ-UHFFFAOYSA-N
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Description

1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11N5O2 and its molecular weight is 257.253. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Screening

A study on the synthesis of pyrazolopyridine derivatives, including compounds structurally similar to 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, demonstrated their potential as antibacterial agents. These compounds were synthesized through reactions involving 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid, leading to the formation of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids. These compounds were evaluated for their antibacterial activities, and some exhibited significant antibacterial properties (Maqbool et al., 2014).

Anticancer Potential

Research into organometallic complexes of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which share a core structure with the compound , has shown potential in anticancer applications. These complexes were explored as cyclin-dependent kinase (Cdk) inhibitors, and their synthesis, characterization, and biological activity were detailed, providing insight into their structure-activity relationships, cytotoxicity against human cancer cells, and inhibitory effects on Cdks (Stepanenko et al., 2011).

Synthesis and Structural Analysis

Another study focused on the synthesis of pyrazole derivatives, including analogs to this compound. The research detailed the creation and crystal structure analysis of these compounds, contributing to a deeper understanding of their chemical properties and potential applications in further scientific research (Shen et al., 2012).

Antimicrobial and Antimycobacterial Activity

A study on nicotinic acid hydrazide derivatives, including structures related to the compound , investigated their antimicrobial and antimycobacterial activities. This research highlights the therapeutic potential of pyrazole-based compounds in treating microbial infections, providing a foundation for future drug development (R.V.Sidhaye et al., 2011).

Properties

IUPAC Name

1-methyl-4-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-16-6-7(5-14-16)8-3-4-13-11-9(8)10(12(18)19)15-17(11)2/h3-6H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVMVCCMJKNQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C3C(=NN(C3=NC=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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